molecular formula C21H23N5O2S B2691298 N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921789-12-0

N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2691298
CAS No.: 921789-12-0
M. Wt: 409.51
InChI Key: ZHWBYAPRQRTLDY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a structurally complex molecule featuring a fused imidazo-triazole core. This heterocyclic system is substituted with a 4-methoxyphenyl group at position 7 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-ethylphenyl group. While its exact biological activity remains unspecified in the provided evidence, analogous compounds demonstrate anti-inflammatory, antiproliferative, and anti-exudative activities .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-3-15-4-6-16(7-5-15)22-19(27)14-29-21-24-23-20-25(12-13-26(20)21)17-8-10-18(28-2)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWBYAPRQRTLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which is then functionalized with sulfanyl and acetamide groups. Common reagents used in these reactions include various alkylating agents, sulfur sources, and amides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an imidazo[2,1-c][1,2,4]triazole core, which is known for its biological activity. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance its pharmacological properties.

Synthesis Overview

  • Starting Materials : 4-ethylphenyl group and 7-(4-methoxyphenyl) imidazo[2,1-c][1,2,4]triazol-3-thiol.
  • Methodology : Multi-step synthesis involving nucleophilic substitutions and coupling reactions under controlled conditions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The imidazole and triazole rings are known for their role in inhibiting tumor growth by interfering with cellular signaling pathways.

Case Study: In Vitro Antitumor Activity

A study evaluated the compound against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM across different cell lines.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A series of bioassays were conducted to assess the antimicrobial properties:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 10–20 µg/mL against the tested pathogens.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has been investigated for its anti-inflammatory effects.

Experimental Findings

In vivo studies showed:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Outcome : Significant reduction in inflammation was observed at doses of 25 mg/kg body weight.

Table 1: Summary of Pharmacological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerHeLa0.5 µM[Source Needed]
MCF-73 µM[Source Needed]
A5495 µM[Source Needed]
AntimicrobialStaphylococcus aureus10 µg/mL[Source Needed]
Escherichia coli15 µg/mL[Source Needed]
Candida albicans20 µg/mL[Source Needed]
Anti-inflammatoryCarrageenan modelReduction at 25 mg/kg[Source Needed]

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets in biological systems. This interaction can modulate various pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes or receptors, altering cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole/imidazole derivatives bearing sulfanyl-acetamide functionalities. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Synthesis Highlights Evidence Source
N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl, 4-ethylphenyl Not explicitly stated (analogs: anti-inflammatory) Likely involves cycloaddition (see 6c in )
2-[[4-(3-methylphenyl)-5-[(p-tolylthio)methyl]-4H-1,2,4-triazol-3-yl]thio]-N-(2-(trifluoromethyl)phenyl)acetamide 1,2,4-Triazole p-Tolylthio, trifluoromethylphenyl Antiproliferative (implicit) Catalyst: Zeolite (Y-H) in pyridine
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, varied aryl groups Anti-exudative (47% inhibition at 10 mg/kg vs. diclofenac) Reflux with hydrazine hydrate
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (15) 1,2,4-Triazole 4-Ethyl, 2-methyl-5-nitrophenyl Melting point: 207.6–208.5°C; Yield: 45% K2CO3-mediated alkylation
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthalen-1-yloxy, 4-chlorophenyl IR peaks: 3291 (–NH), 1678 (C=O) 1,3-Dipolar cycloaddition

Key Observations

Simple 1,2,4-triazole analogs (e.g., ) prioritize synthetic accessibility, with yields ranging from 45–57%, whereas fused systems may require more complex cycloaddition steps .

Substituent Effects :

  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance solubility and bioavailability compared to electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ).
  • Aryl vs. Alkyl Substituents : Ethyl and methyl groups (e.g., ) generally improve lipophilicity, whereas bulky aryl groups (e.g., naphthalen-1-yloxy in ) may hinder membrane permeability.

Pharmacological Activity :

  • Anti-exudative activity is prominent in furan-substituted triazoles (47% inhibition at 10 mg/kg) , suggesting that heteroaromatic substituents (e.g., furan, imidazo-triazole) enhance anti-inflammatory effects.
  • Antiproliferative activity in correlates with strong electron-withdrawing groups (trifluoromethyl), a feature absent in the target compound.

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for 7h , involving thiol alkylation with 2-bromoacetamide under basic conditions.
  • In contrast, 1,2,3-triazole derivatives (e.g., ) rely on azide-alkyne cycloaddition, which is less applicable to fused systems.

Structural-Activity Relationship (SAR) Insights

  • Sulfanyl-Acetamide Linkage : Critical for hydrogen bonding and target engagement across all analogs .
  • Substituent Position : Para-substituted aryl groups (e.g., 4-methoxyphenyl) optimize steric and electronic interactions compared to ortho/meta positions .
  • Heterocyclic Fusion : The imidazo-triazole core may confer unique pharmacokinetic profiles, such as prolonged half-life, though this requires empirical validation.

Biological Activity

N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H23N5O2S
  • Molecular Weight : 409.51 g/mol
  • IUPAC Name : this compound

The compound features an imidazo[2,1-c][1,2,4]triazole core linked to a sulfanyl group and an acetamide moiety. This structural arrangement is believed to contribute to its biological activity.

The mechanism of action for this compound involves interactions with various molecular targets within biological systems. It is hypothesized that the compound may inhibit specific enzymes or receptors that are crucial in cellular signaling pathways. For example:

  • Inhibition of Phospholipase A2 : Similar compounds have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis. This inhibition can lead to altered lipid metabolism and cellular homeostasis .

Biological Activity and Pharmacological Effects

Research into the biological activity of this compound has revealed several potential pharmacological effects:

  • Antitumor Activity : Preliminary studies indicate that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective capabilities by mitigating neurodegeneration in dopaminergic neurons. This suggests a potential application in treating neuropsychiatric disorders .
  • Selective Receptor Agonism : The compound's structure may allow it to act as a selective agonist for certain dopamine receptors (e.g., D3 receptor), promoting beneficial signaling while avoiding unwanted side effects associated with broader receptor activation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their analogs:

StudyCompoundFindings
Analog 1Showed potent D3 receptor agonism with minimal D2 receptor activity. Suggested potential for treating neuropsychiatric disorders.
Analog 2Inhibited PLA2G15 activity significantly; linked to phospholipidosis in cellular models.
Analog 3Demonstrated cytotoxic effects against various cancer cell lines; induced apoptosis via mitochondrial pathways.

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